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Compound of Interest

Compound Name: Sudan Red 7B-D5

Cat. No.: B15558905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sudan Red 7B for the

histological staining of lipids. Detailed protocols for both plant and animal tissues are provided,

along with key technical data and visualizations to aid in experimental design and execution.

Introduction
Sudan Red 7B, also known as Fat Red 7B, is a lipophilic diazo dye widely used in histology

and histopathology for the visualization of neutral lipids, such as triglycerides.[1][2] Its strong

affinity for fats and oils makes it an excellent tool for identifying lipid accumulation in various

cell types and tissues. The staining mechanism is based on the dye's higher solubility in lipids

than in the staining solvent, leading to its selective partitioning into intracellular and

extracellular lipid droplets.[3][4] This physical staining process results in a vibrant red coloration

of lipid-rich structures, providing clear microscopic visualization.

Key Applications
Sudan Red 7B is a versatile stain with applications in various research areas:

Metabolic Studies: Investigating lipid accumulation in hepatocytes in studies of steatosis and

other metabolic disorders.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15558905?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28155155/
http://podb.nibb.ac.jp/Organellome/FunctionalPDF/Nakamura-R_Lipidstaining0904.pdf
https://pubmed.ncbi.nlm.nih.gov/1716161/
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Botany: Staining of suberin lamellae and lipid bodies in plant tissues to study plant

development and metabolism.[6][7]

Toxicology: Assessing cellular steatosis as an indicator of toxicity in drug development.

Entomology: Used as a marker in studies of insect physiology and behavior.[8]

Quantitative Data Summary
A summary of the key quantitative properties of Sudan Red 7B is presented in the table below

for easy reference.

Property Value Reference(s)

C.I. Number 26050 [1]

Molecular Formula C₂₄H₂₁N₅ [1]

Molecular Weight 379.46 g/mol

Absorption Maximum (λmax) 525 - 528 nm [5][9]

Appearance Dark-red powder [9]

Solubility

Soluble in fats, oils, and

organic solvents (e.g.,

acetone, isopropanol, DMF,

DMSO)

[5]

Experimental Protocols
Protocol 1: Staining of Lipids in Plant Tissues
This protocol is adapted from the method described by Brundrett et al. (1991) and is highly

effective for staining lipids in fresh plant sections.[1][7]

Materials:

Sudan Red 7B (Fat Red 7B)

Polyethylene glycol 300 (PEG-300)
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90% Glycerol

Microscope slides and coverslips

Forceps and sectioning tools

Staining Solution Preparation (0.1% w/v):

Dissolve 50 mg of Sudan Red 7B in 25 mL of PEG-300.[1]

Incubate the solution at 90°C for 1 hour to ensure complete dissolution.[1]

Allow the solution to cool to room temperature.

Add an equal volume (25 mL) of 90% glycerol and mix thoroughly.[1]

Store the staining solution at room temperature.[1]

Staining Procedure:

Prepare fresh, thin sections of the plant tissue.

Immerse the tissue sections in the Sudan Red 7B staining solution.

Incubate for 1 hour to overnight, depending on the tissue type and thickness.[1]

Using forceps, carefully remove the sections from the staining solution.

Rinse the sections several times with water to remove excess stain.[1]

Mount the stained sections on a microscope slide with a drop of glycerol and apply a

coverslip.

Observe under a light microscope.

Expected Results:

Lipid bodies, suberin, and other lipid-rich structures will be stained a vibrant red.
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The surrounding cellular structures will remain largely unstained.

Protocol 2: Staining of Lipids in Animal Tissues (Frozen
Sections)
This protocol is a general guideline for staining neutral lipids in animal tissues, such as liver,

using frozen sections. It is crucial to avoid paraffin embedding, as the clearing agents (e.g.,

xylene) and alcohols used in this process will dissolve the lipids of interest.[10]

Materials:

Fresh or formalin-fixed animal tissue

Optimal Cutting Temperature (OCT) compound

Cryostat

Sudan Red 7B

Isopropanol or Propylene Glycol

Hematoxylin (for counterstaining, optional)

Aqueous mounting medium

Microscope slides and coverslips

Staining Solution Preparation (adapted from general Sudan dye protocols):

Prepare a stock solution by dissolving 0.5 g of Sudan Red 7B in 100 mL of isopropanol.

Gentle heating in a water bath may be required.

To prepare the working solution, mix 30 mL of the stock solution with 20 mL of distilled water.

Let the working solution stand for 10-15 minutes and then filter it to remove any precipitate.

[4] The working solution should be prepared fresh.

Staining Procedure:
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Embed the fresh or formalin-fixed tissue in OCT compound and freeze.

Cut frozen sections at a thickness of 8-10 µm using a cryostat.

Mount the sections on microscope slides and allow them to air dry.

If starting with fresh tissue, fix the sections in 10% formalin for 5-10 minutes. If using pre-

fixed tissue, this step can be skipped.

Rinse the slides briefly in distilled water.

Immerse the slides in 60% isopropanol for 3-5 minutes to facilitate staining.

Transfer the slides to the freshly prepared Sudan Red 7B working solution and incubate for

15-20 minutes at room temperature.

Briefly differentiate the sections in 60% isopropanol to remove excess stain.

(Optional) Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

Rinse thoroughly with distilled water.

Mount the sections with an aqueous mounting medium and apply a coverslip.

Expected Results:

Neutral lipid droplets within cells (e.g., hepatocytes) will be stained bright red.

If counterstained, cell nuclei will appear blue.

Visualizations
Staining Mechanism of Sudan Red 7B
The staining process is a physical phenomenon based on the differential solubility of Sudan

Red 7B. The dye is more soluble in the lipids within the tissue than in the solvent of the staining

solution. This drives the dye to move from the solution and accumulate in the lipid droplets.
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Mechanism of Sudan Red 7B Lipid Staining
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Caption: Partitioning mechanism of Sudan Red 7B into lipid droplets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15558905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow for Lipid Staining
The following diagram outlines the key steps in a typical histological workflow for staining lipids

with Sudan Red 7B.
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Experimental Workflow for Sudan Red 7B Staining

1. Tissue Collection
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(OCT Embedding)
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4. Fixation (if fresh)
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5. Staining
(Sudan Red 7B Solution)

6. Differentiation
(e.g., 60% Isopropanol)

7. Counterstaining (Optional)
(Hematoxylin)

8. Mounting
(Aqueous Medium)

9. Microscopy
(Light Microscope)
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Caption: A typical workflow for histological lipid staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15558905?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28155155/
https://pubmed.ncbi.nlm.nih.gov/28155155/
http://podb.nibb.ac.jp/Organellome/FunctionalPDF/Nakamura-R_Lipidstaining0904.pdf
https://pubmed.ncbi.nlm.nih.gov/1716161/
https://pubmed.ncbi.nlm.nih.gov/1716161/
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418226/
https://www.researchgate.net/publication/373742816_A_standardized_and_reproducible_workflow_for_membrane_glass_slides_in_routine_histology_and_spatial_proteomics
https://www.researchgate.net/publication/21439944_Efficient_Lipid_Staining_in_Plant_Material_with_Sudan_Red_7B_or_Fluoral_Yellow_088_in_Polyethylene_Glycol-Glycerol
https://pmc.ncbi.nlm.nih.gov/articles/PMC11953560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11953560/
https://www.researchgate.net/publication/313222975_Tissue_Fixation_and_Processing_for_the_Histological_Identification_of_Lipids
https://www.ncbi.nlm.nih.gov/books/NBK557663/
https://www.benchchem.com/product/b15558905#application-of-sudan-red-7b-in-histological-staining
https://www.benchchem.com/product/b15558905#application-of-sudan-red-7b-in-histological-staining
https://www.benchchem.com/product/b15558905#application-of-sudan-red-7b-in-histological-staining
https://www.benchchem.com/product/b15558905#application-of-sudan-red-7b-in-histological-staining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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